1-Deoxy-8,8a-diepicastanospermine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(6S,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6-,7-,8+/m0/s1 |
InChI Key |
NCQXPGNMJJWGLP-DKXJUACHSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@H](CN2C1)O)O)O |
Canonical SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
Synonyms |
1-deoxy-8,8a-diepicastanospermine |
Origin of Product |
United States |
Natural Origin and Biosynthetic Investigations of Indolizidine Alkaloids
Identification of Natural Sources of Indolizidine Alkaloids
Indolizidine alkaloids are a widespread group of natural products found in a variety of organisms, including plants, fungi, and animals. The parent compound of the molecule in focus, castanospermine (B190763), was first isolated from the seeds of the Australian chestnut tree, Castanospermum australe. wikipedia.orgnih.gov This plant remains a primary source of this potent glucosidase inhibitor. Beyond this initial discovery, castanospermine and its analogues have been identified in other plant species, notably within the genus Alexa. medchemexpress.com The presence of these compounds is not limited to the plant kingdom; they have also been isolated from various other natural sources, underscoring their ecological significance.
| Natural Source | Compound(s) Identified |
| Castanospermum australe (Australian chestnut tree) | Castanospermine, 6-O-butanoyl castanospermine |
| Alexa species | Castanospermine and its analogues |
Biosynthetic Pathways of Indolizidine Alkaloids
The biosynthesis of the indolizidine core, the fundamental structure of compounds like castanospermine, has been a subject of extensive research. These investigations have revealed intricate enzymatic pathways that transform simple precursors into complex bicyclic structures.
L-Lysine as a Precursor in Indolizidine Alkaloid Biosynthesis
The primary building block for many indolizidine alkaloids, including the core of castanospermine, is the amino acid L-lysine. wikipedia.orgmdpi.com The biosynthetic journey begins with the conversion of L-lysine into key intermediates that will ultimately form the characteristic fused-ring system. One proposed pathway involves the transamination of L-lysine to form α-aminoadipic acid, which then undergoes cyclization and reduction to yield L-pipecolic acid. wikipedia.org An alternative route suggests the direct cyclization of L-lysine to form an enamine, which is subsequently reduced to L-pipecolic acid. wikipedia.org This piperidine (B6355638) derivative is a crucial branching point, leading towards the formation of the indolizidine skeleton.
Polyketide-Type Biosynthetic Pathways
While the L-lysine pathway is a well-established route for many indolizidine alkaloids, some members of this class are synthesized via polyketide-type pathways. nih.gov These pathways involve the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs). youtube.com However, current research on the biosynthesis of castanospermine primarily points towards the L-lysine pathway, and direct evidence for the involvement of a polyketide synthase in its specific formation is not definitively established in the reviewed literature.
Enzymatic Steps and Putative Enzymes in Indolizidine Core Formation
The transformation of L-lysine into the intricate indolizidine core of castanospermine is orchestrated by a series of specific enzymes. While not all enzymes in the pathway have been fully characterized, key players have been identified, shedding light on the molecular machinery at work.
Saccharopine dehydrogenase (SDH) is a crucial enzyme in the catabolism of lysine (B10760008) in many organisms, including plants. wikipedia.orgnih.gov In the context of indolizidine alkaloid biosynthesis, SDH catalyzes the reversible conversion of lysine and α-ketoglutarate to saccharopine. wikipedia.org This reaction is a key step in the formation of α-aminoadipate-δ-semialdehyde, a precursor to pipecolic acid. mdpi.com The activity of LKR/SDH has been shown to be upregulated in response to osmotic stress in plants like rapeseed, suggesting a role in the production of osmoprotectants, including pipecolic acid. nih.gov
Following the formation of L-pipecolic acid, the enzyme L-pipecolate oxidase (PO) plays a vital role in its further transformation. wikipedia.org This enzyme catalyzes the oxidation of L-pipecolate to produce 2,3,4,5-tetrahydropyridine-2-carboxylate. wikipedia.org This intermediate is then believed to undergo further reactions, including condensation with a two-carbon unit derived from acetate (B1210297) (via malonyl-CoA), to form the initial indolizidinone structure. wikipedia.org Subsequent reduction and a series of hydroxylation steps, catalyzed by yet-to-be-fully-identified enzymes, lead to the final, highly hydroxylated structure of castanospermine. wikipedia.org
| Enzyme | Substrate(s) | Product(s) | Role in Biosynthesis |
| Saccharopine Dehydrogenase (SDH) | L-Lysine, α-Ketoglutarate | Saccharopine | Formation of a key intermediate in the L-lysine degradation pathway leading to pipecolic acid. |
| L-Pipecolate Oxidase (PO) | L-Pipecolate, O2 | 2,3,4,5-Tetrahydropyridine-2-carboxylate, H2O2 | Oxidation of L-pipecolate, a crucial step towards the formation of the indolizidine ring. |
Cyclization Reactions in Indolizidine Scaffold Assembly
The hallmark of indolizidine alkaloid biosynthesis is the formation of the characteristic bicyclic ring system, a process achieved through a series of elegant cyclization reactions. The specific nature of these cyclizations dictates the stereochemistry of the final product.
In the L-lysine-derived pathway, which is responsible for the biosynthesis of castanospermine and its analogues, the initial cyclization involves the formation of a piperidine ring from L-lysine via intermediates such as L-pipecolic acid. nih.govacs.org A subsequent Claisen-type condensation with a unit derived from acetate or malonate, followed by a second cyclization, leads to the formation of the fused 5- and 6-membered rings of the indolizidine core. nih.gov The stereochemical outcome of these cyclization steps is under strict enzymatic control, leading to the specific configurations observed in natural products.
In the context of 1-Deoxy-8,8a-diepicastanospermine, the formation of the indolizidine scaffold would hypothetically proceed through a similar series of reactions. However, the stereochemistry at positions 8 and 8a, which is "epi" relative to castanospermine, suggests the involvement of enzymes—specifically reductases and cyclases—with different stereoselectivities. These enzymes would guide the cyclization process to yield the specific spatial arrangement of substituents that defines this particular isomer.
In some microbial biosynthetic pathways, such as that for cyclizidine, the indolizidine scaffold is assembled via a polyketide synthase (PKS) machinery. nih.govacs.org This involves the sequential condensation of small carboxylic acid units to build a linear polyketide chain, which then undergoes a series of modifications, including cyclization, to form the final alkaloid structure. While this pathway is distinct from the lysine-derived route, it also relies on specific cyclase enzymes to construct the bicyclic core.
Comparison of Biosynthetic Routes to this compound and Related Indolizidines
The biosynthesis of this compound can be best understood by comparing its hypothetical pathway to the established routes of related, naturally occurring indolizidines. The primary point of comparison is castanospermine, a well-studied polyhydroxylated indolizidine alkaloid.
The biosynthetic pathway to castanospermine begins with L-lysine, which is converted to L-pipecolic acid. nih.gov This is followed by the addition of a two-carbon unit and subsequent cyclization to form the indolizidinone core. A series of hydroxylation steps then leads to the final castanospermine structure.
For this compound, the key differences would arise in the reduction and cyclization steps that establish the stereocenters at C-8 and C-8a. The "deoxy" nature of the compound at position 1 is a common feature among many indolizidine alkaloids and is determined by the reduction of a carbonyl group at an early stage in the pathway. The "epi" configuration at C-8 and C-8a suggests that the enzyme responsible for the final ring closure operates with a different stereochemical control compared to the enzyme in the castanospermine pathway. This could be due to subtle differences in the active site of the cyclase enzyme, leading to an alternative folding of the substrate before cyclization.
The following table provides a comparative overview of the key biosynthetic features:
| Feature | Castanospermine | This compound (Hypothetical) |
| Precursor | L-Lysine | L-Lysine |
| Key Intermediate | L-Pipecolic acid | L-Pipecolic acid |
| Cyclization Control | Stereospecific enzymes leading to the cis-fused ring system | Stereospecific enzymes leading to the trans-fused ring system at C-8a and an epi configuration at C-8 |
| Hydroxylation Pattern | Polyhydroxylated | Trihydroxylated (lacking the C-1 hydroxyl group) |
Genetic and Proteomic Approaches to Elucidating Biosynthesis
The elucidation of alkaloid biosynthetic pathways has been revolutionized by the application of genetic and proteomic techniques. nih.gov These approaches allow for the identification of the genes and enzymes responsible for each step in the pathway.
Genetic Approaches:
Gene Cluster Identification: In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together in a gene cluster. researchgate.netmdpi.comnih.gov Identifying these clusters through genome sequencing can provide a complete blueprint for the biosynthesis of a particular alkaloid.
Gene Knockout and Heterologous Expression: By deleting or "knocking out" a specific gene in the cluster, scientists can observe the effect on the production of the final compound, thereby determining the function of the encoded enzyme. researchgate.net Conversely, expressing a gene in a different host organism (heterologous expression) can be used to confirm its enzymatic activity.
Proteomic Approaches:
Differential Proteomics: This technique involves comparing the proteins present in a cell or tissue under different conditions (e.g., producing vs. not producing the alkaloid). nih.gov This can reveal enzymes that are specifically upregulated during alkaloid biosynthesis.
Enzyme Assays: Once candidate enzymes are identified, their specific function can be confirmed through in vitro assays using the predicted substrates.
While these techniques have not been specifically applied to this compound due to its likely synthetic origin, they represent the state-of-the-art for investigating the biosynthesis of novel natural products. If this compound were to be discovered from a natural source, these methods would be instrumental in unraveling its biosynthetic pathway. For instance, a comparative proteomic study of an organism producing both castanospermine and its diepimer could pinpoint the specific cyclase or reductase responsible for the alternative stereochemistry.
The following table summarizes the key enzymes that would be targeted in a genetic and proteomic investigation of indolizidine alkaloid biosynthesis:
| Enzyme Class | Function in Indolizidine Biosynthesis |
| Lysine/Pipecolate Pathway Enzymes | |
| Lysine Decarboxylase | Converts lysine to cadaverine (B124047) (alternative entry point) |
| Pipecolate Oxidase | Involved in the formation of the piperidine ring |
| Polyketide Synthase (in some pathways) | Assembles the carbon backbone |
| Cyclases | Catalyze the formation of the bicyclic indolizidine core |
| Reductases | Control stereochemistry through the reduction of keto groups |
| Hydroxylases (e.g., Cytochrome P450s) | Introduce hydroxyl groups at specific positions |
| Transaminases | Introduce amino groups |
Synthetic Methodologies and Chemical Transformations of 1 Deoxy 8,8a Diepicastanospermine and Its Stereoisomers
Early Synthetic Approaches to Castanospermine (B190763) and Deoxy-Castanospermine Analogues
Initial forays into the synthesis of castanospermine and its deoxy analogues laid the groundwork for more complex stereoselective strategies. nih.gov Early methods often relied on carbohydrate-based starting materials, leveraging their inherent chirality to construct the polyhydroxylated indolizidine core. For instance, one of the early syntheses of 1-deoxy-6-epicastanospermine and 1-deoxy-6,8a-diepicastanospermine began with D-fructopyranoside. researchgate.net The key steps involved extending the carbon chain via a Wittig reaction, followed by the introduction of an azide (B81097) group. researchgate.net Catalytic hydrogenolysis of the azide to an amine and subsequent reductive amination formed the pivotal pyrrolidine (B122466) ring. researchgate.net The final indolizidine skeleton was then constructed through intramolecular cyclization. researchgate.net
Another common strategy involved the use of sugar-derived lactams. These intermediates, which already contain a nitrogen atom and several stereocenters, served as versatile building blocks. For example, a protected 1-deoxynojirimycin (B1663644) derivative was used as a key intermediate in the synthesis of 2-hydroxy analogues of castanospermine. researchgate.net The approach involved the addition of a vinyl group to an aldehyde derived from the lactam, followed by dihydroxylation and a final Mitsunobu cyclization to form the bicyclic system. researchgate.net These early approaches were crucial in establishing fundamental routes to the indolizidine core, though they sometimes resulted in mixtures of stereoisomers and required lengthy synthetic sequences.
Stereoselective and Asymmetric Synthesis of 1-Deoxy-8,8a-diepicastanospermine
Advances in asymmetric catalysis and new reaction methodologies have enabled highly stereoselective and efficient syntheses of specific stereoisomers like this compound.
Proline-Catalyzed Asymmetric α-Aminoxylation Strategies
A significant breakthrough in controlling the stereochemistry of the indolizidine core has been the application of organocatalysis, specifically proline-catalyzed asymmetric α-aminoxylation. This method allows for the direct and highly enantioselective introduction of an oxygen atom at the α-position of an aldehyde or ketone. nih.govslideshare.net In the synthesis of this compound, this strategy is employed on an N-Boc derivative of L-homoprolinal. wikipedia.org The choice of the proline catalyst enantiomer is critical as it dictates the absolute configuration of three contiguous stereocenters in the final product. wikipedia.org This reaction, using nitrosobenzene (B162901) as the oxygen source, generates the key α-anilinoxy aldehyde intermediate with high enantioselectivity. nih.gov This powerful strategy provides a concise route to the desired stereoisomer, significantly shortening the synthetic sequence compared to earlier methods. wikipedia.org
Photoinduced Electron Transfer (PET) Provoked Amine Radical Cyclization
Photoinduced Electron Transfer (PET) represents another modern strategy for constructing the indolizidine skeleton with high diastereoselectivity. organic-chemistry.orgchem-station.com This method involves a "fluorophore-spacer-receptor" system where, upon photoirradiation, an electron transfer occurs, initiating a radical cascade. chem-station.com In the synthesis of a stereoisomer, 1-deoxy-8-epi-castanospermine, a key step utilizes a PET-provoked amine radical cyclization. This reaction proceeds with excellent diastereoselectivity to form a key indolizidinone intermediate which possesses an exocyclic double bond, poised for further functionalization. The PET process offers a mild and efficient way to forge the bicyclic ring system, avoiding harsh reagents and temperatures.
Wolff Rearrangement and Intramolecular Trapping Reactions
The Wolff rearrangement is a powerful reaction in which an α-diazocarbonyl compound is converted into a highly reactive ketene (B1206846) intermediate upon thermolysis, photolysis, or metal catalysis. This ketene can then be trapped by various nucleophiles. A versatile and concise approach for the stereoselective synthesis of this compound utilizes the Wolff rearrangement of an α,β-unsaturated diazoketone as a key step. wikipedia.org The α,β-unsaturated diazoketone is generated from Cbz-prolinal and a diazophosphonate. wikipedia.org The subsequent Wolff rearrangement produces a ketene which can undergo intramolecular trapping or be used in further transformations to build the indolizidine core. This strategy is notable for its efficiency, providing access to mono-, di-, and trihydroxylated indolizidines in just four to six steps. wikipedia.org The rearrangement and subsequent trapping are crucial for establishing the correct architecture of the final natural product analogue. wikipedia.org
| Reaction | Description | Key Intermediate |
| Wolff Rearrangement | Conversion of an α-diazocarbonyl compound to a ketene with loss of N₂ gas. | Ketene |
| Intramolecular Trapping | The ketene intermediate is trapped by an internal nucleophile (e.g., an amine or alcohol) to form a cyclic product. | Bicyclic lactam or ether |
Stereocontrolled Functionalization of Exocyclic Double Bonds
Many synthetic routes towards castanospermine analogues, including those employing PET cyclization or Horner-type olefinations, converge on an intermediate containing an exocyclic double bond at the C-8 position. wikipedia.org The stereocontrolled functionalization of this double bond is a critical final step to install the required hydroxyl groups with the correct orientation. A highly diastereoselective cis-dihydroxylation using reagents like AD-mix-α is a common and effective method to introduce two adjacent hydroxyl groups. wikipedia.org This reaction allows for the selective formation of the desired diastereomer. Alternatively, the exocyclic double bond can be functionalized to introduce other groups, such as amino or hydroxymethyl functionalities, leading to a diverse range of castanospermine analogues. The ability to control the stereochemistry of this functionalization step is paramount for the successful synthesis of a single, pure stereoisomer.
Ring-Closing Metathesis (RCM) in Indolizidine Synthesis
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis, particularly for the construction of cyclic and heterocyclic systems. This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, efficiently forms a new double bond by joining two terminal alkenes within the same molecule, releasing ethylene (B1197577) as the only byproduct. RCM has been effectively applied to the synthesis of various castanospermine stereoisomers. wikipedia.org In these syntheses, a diene precursor, often derived from amino acids or carbohydrates, is subjected to RCM to forge the six-membered ring of the indolizidine core. For example, an efficient synthesis of 1-deoxy-7,8-di-epi-castanospermine utilizes RCM to install the indolizidine skeleton in a key step. The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes, which were previously challenging to access.
| Catalyst Generation | Description |
| First Generation Grubbs' Catalyst | A ruthenium benzylidene complex with two phosphine (B1218219) ligands. |
| Second Generation Grubbs' Catalyst | One phosphine ligand is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand, leading to higher activity and broader substrate scope. |
| Hoveyda-Grubbs Catalysts | The benzylidene ligand is modified to be chelating, which increases catalyst stability and allows for easier removal from the product. |
Total Synthesis Strategies for this compound
The total synthesis of this compound, a polyhydroxylated indolizidine alkaloid, has been approached through various stereocontrolled strategies. One notable asymmetric synthesis was reported by Martin, Chen, and Lynch. acs.orgcapes.gov.br A key feature of their approach is the application of aza-Claisen rearrangement-induced ring expansion and a substrate-controlled stereoselective transannulation of the resulting azoninone intermediate. nih.govacs.org This methodology allows for the stereoselective introduction of the hydroxyl groups at the C-3 and C-4 positions. nih.gov
Another efficient synthesis involves the use of proline-catalyzed asymmetric α-aminoxylation of an N-Boc derivative of L-homoprolinal. researchgate.net This method is significant because the absolute configuration of three adjacent stereogenic centers in the final product is determined by the configuration of the proline catalyst used in the initial aminoxylation step. researchgate.net
A divergent and short total synthesis has also been developed from a β-lactam derived from D-mannitol. nih.gov This strategy leads to a common precursor which can then be converted to this compound. nih.gov The crucial step in this synthesis is a one-pot cascade sequence involving the cyclization of an epoxy sulfonamide using trimethyl sulfoxonium ylide, which proceeds via epoxide ring opening, one-carbon homologation, and subsequent intramolecular cyclization. nih.gov
| Key Strategy | Starting Material/Key Intermediate | Key Reactions | Outcome |
| Asymmetric Synthesis | N-Boc-L-homoprolinal | Proline-catalyzed asymmetric α-aminoxylation | Controls configuration of three stereocenters. researchgate.net |
| Divergent Synthesis | D-mannitol derived β-lactam | One-pot cascade cyclization of epoxy sulfonamide | Forms a common precursor for different epimers. nih.gov |
| Asymmetric VMAR/RCM | N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole | Asymmetric vinylogous Mukaiyama aldol (B89426) reaction, Ring-closing metathesis | Efficient synthesis of 1-deoxy-7,8-di-epi-castanospermine. nih.gov |
Formal Synthesis Approaches for this compound
Formal syntheses often provide more flexible and efficient routes by targeting a known intermediate that has previously been converted to the final natural product. Several strategies developed for hydroxylated indolizidine alkaloids can be considered formal syntheses of this compound and its isomers.
One such approach utilizes α,β-unsaturated diazoketones as versatile platforms. acs.org This method has been applied to the total synthesis of this compound and also enables a formal synthesis of another indolizidine alkaloid, Pumiliotoxin 251D, demonstrating the versatility of the intermediates. acs.orgresearchgate.net The key steps involve a Wolff rearrangement followed by stereoselective dihydroxylation or epoxidation. researchgate.net
Another versatile approach for the stereoselective synthesis of variously hydroxylated indolizidines starts from Cbz-prolinal and a diazophosphonate. researchgate.net This strategy can be extended to the formal synthesis of a range of natural hydroxylated indolizidine alkaloids. researchgate.net Similarly, a concise synthesis of the bicyclic framework of pumiliotoxin 251D has been described, which constitutes a formal synthesis. researchgate.net This route employs cross-metathesis to build a key intermediate, and the indolizidine skeleton is constructed in a one-pot sequence of transformations. researchgate.net
Organocatalytic methods also provide powerful entries into formal syntheses. A Brønsted acid-catalyzed vinylogous Mannich reaction has been used to generate a central chiral intermediate in gram quantities. acs.org This intermediate serves as a branching point for the synthesis of a variety of diversely substituted indolizidine-based alkaloids, representing a formal synthesis platform. acs.orgfigshare.com
Synthesis of Stereoisomers and Epimers of this compound
Synthesis of 1-Deoxy-8-epi-castanospermine
A short, versatile, and enantioselective synthesis of 1-deoxy-8-epi-castanospermine has been accomplished starting from a common chemical template. ncl.res.inresearchgate.net A key step in this synthetic route is a photoinduced electron transfer (PET) initiated amine radical cyclization, which proceeds with excellent diastereoselectivity to form a key intermediate. researchgate.net The exocyclic double bond at the C-8 position of this template is then functionalized to yield 1-deoxy-8-epi-castanospermine as a single diastereomer. researchgate.net This efficient functionalization allows for the specific generation of the desired epimer.
Synthesis of 1-Deoxy-6-epicastanospermine and 1-Deoxy-6,8a-diepicastanospermine
The synthesis of 1-deoxy-6-epicastanospermine and 1-deoxy-6,8a-diepicastanospermine has been achieved through several distinct and efficient routes.
One method begins with 2,3;4,5-di-O-isopropylidene-β-D-fructopyranoside. nih.gov The carbon chain is extended via oxidation and a Wittig reaction to create an oct-4-ulose derivative. This is then converted into a key 1-azido-1,2,3-trideoxy-D-arabino-oct-4-ulose intermediate. Catalytic hydrogenolysis of the azide, followed by reductive amination, forms a mixture of pyrrolidines. Subsequent sulfonylation and intramolecular cyclization yield the target compounds, 1-deoxy-6-epicastanospermine and 1-deoxy-6,8a-diepicastanospermine. nih.gov
Another approach involves a divergent total synthesis starting from a β-lactam derived from D-mannitol, which leads to a common precursor that can be elaborated into 1-deoxy-6,8a-di-epi-castanospermine. nih.gov
| Target Compound | Starting Material | Key Strategy/Reaction | Overall Yield |
| 1-Deoxy-6-epicastanospermine | 2,3;4,5-di-O-isopropylidene-β-D-fructopyranoside | Wittig reaction, Reductive amination, Intramolecular cyclization | Not specified |
| 1-Deoxy-6,8a-diepicastanospermine | 2,3;4,5-di-O-isopropylidene-β-D-fructopyranoside | Wittig reaction, Reductive amination, Intramolecular cyclization | Not specified |
| 1-Deoxy-6-epicastanospermine | Known aldehyde (7) | Aza-Claisen rearrangement-induced ring expansion, Transannulation | 4% acs.org |
| 1-Deoxy-6,8a-diepicastanospermine | Known aldehyde (7) | Aza-Claisen rearrangement-induced ring expansion, Transannulation | 13% acs.org |
| 1-Deoxy-6,8a-diepicastanospermine | D-mannitol derived β-lactam | Cascade cyclization of epoxy sulfonamide | Not specified |
Divergent Synthesis from Common Precursors
Divergent synthesis provides an efficient pathway to generate a library of stereoisomers from a single, common intermediate. This strategy has been effectively employed in the synthesis of various castanospermine analogs.
For instance, a short and versatile enantioselective synthesis of 1-deoxy-8-epi-castanospermine and other related compounds, such as 1-deoxy-8-hydroxymethyl castanospermine, was achieved from a common template. ncl.res.in This key intermediate, featuring an exocyclic double bond, allows for divergent functionalization to access different exclusively diastereomeric products. researchgate.net
Similarly, a divergent total synthesis of 1,6,8a-tri-epi-castanospermine and 1-deoxy-6,8a-di-epi-castanospermine was developed from a common precursor obtained from a β-lactam derived from D-mannitol. nih.gov This highlights the utility of a single advanced intermediate in accessing multiple, distinct stereoisomers.
Organocatalysis has also enabled divergent approaches. A Brønsted acid-catalyzed vinylogous Mannich reaction affords an optically pure central intermediate on a gram scale. acs.org This intermediate can be converted into a wide range of diversely substituted indolizidine-based alkaloids, demonstrating the flexibility and power of this divergent strategy. acs.orgfigshare.com The proline-catalyzed asymmetric α-aminoxylation of an N-Boc derivative of L-homoprolinal is another example where the choice of catalyst enantiomer directs the synthesis towards different stereochemical outcomes, allowing for a divergent approach to various isomers. researchgate.net
Use of Chiral Auxiliaries and Organocatalysis in Indolizidine Synthesis
Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org They are a cornerstone of asymmetric synthesis and have been widely used in the construction of complex molecules like indolizidine alkaloids. wikipedia.orgnih.gov An effective chiral auxiliary must be easy to introduce and remove, and it should direct reactions with high diastereoselectivity.
Several types of chiral auxiliaries have proven effective. Evans' oxazolidinones, for example, are widely applied in stereoselective aldol reactions, alkylations, and Diels-Alder reactions. Camphorsultam is another powerful auxiliary, often providing high levels of asymmetric induction in reactions like Michael additions and Claisen rearrangements. wikipedia.org Sulfur-based chiral auxiliaries, derived from amino acids, have also shown superior performance in many cases, including in acetate (B1210297) aldol reactions and Michael additions. scielo.org.mx In the context of indolizidine synthesis, chiral auxiliaries attached to a precursor can guide the formation of specific stereocenters, which are then incorporated into the final bicyclic ring system. For example, (S)-indoline can be used as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols, which are valuable building blocks for more complex alkaloids. nih.gov
Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, including the synthesis of indolizidine alkaloids. rsc.orgacs.org This approach avoids the use of often toxic or expensive metal catalysts.
A general and flexible enantioselective synthesis of various indolizidine-based alkaloids has been developed using a Brønsted acid-catalyzed vinylogous Mannich reaction as the key step. acs.orgfigshare.com This reaction allows for the large-scale production of an optically pure intermediate that can be transformed into a range of target alkaloids. acs.org Proline and its derivatives are also prominent organocatalysts. For example, the proline-catalyzed asymmetric α-amination or α-aminoxylation of aldehydes can generate key chiral building blocks for the synthesis of indolizidine alkaloids. researchgate.netacs.org These organocatalytic methods are often characterized by their operational simplicity and ability to construct complex chiral structures with high enantioselectivity. acs.org
Derivatization Strategies for Structure-Activity Relationship Studies (e.g., amino-iminosugars)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insight into how a molecule's structure correlates with its biological activity. For castanospermine and its analogues, including the 1-deoxy series, these studies are essential for developing selective and potent glycosidase inhibitors. Derivatization is a key strategy, involving the targeted modification of the core structure to probe interactions with the enzyme's active site.
A primary finding from SAR studies is that the stereochemistry of the hydroxyl groups on the indolizidine ring dramatically influences both the potency and the selectivity of enzyme inhibition. A side-by-side comparison of bicyclic iminosugars (like castanospermine) with their corresponding monocyclic counterparts (like 1-deoxynojirimycin, DNJ) reveals significant changes in inhibitory activity based on the core structure. For instance, while castanospermine and DNJ share a D-gluco configuration and exhibit similar inhibition profiles, the bicyclic structure of castanospermine analogues can lead to distinct interactions. tandfonline.com
The modification of these compounds into derivatives such as amino-iminosugars is a critical derivatization strategy. The introduction of an amino group can alter the molecule's polarity, charge distribution, and hydrogen-bonding capabilities, potentially leading to enhanced or more selective binding to the target enzyme. For example, the conversion of a hydroxyl group to an amino group at a specific position can mimic the protonated state of the natural substrate's transition state more effectively, leading to stronger inhibition.
Key findings from SAR studies on castanospermine stereoisomers highlight the importance of specific configurations:
6-epi-castanospermine , with a D-manno configuration, is a much more effective inhibitor of α-mannosidase than its monocyclic analogue, manno-DNJ. tandfonline.com
6,8-Diepi-castanospermine , which can be considered a bicyclic form of talo-DNJ, completely loses its ability to inhibit α-galactosidase A, demonstrating that the bicyclic framework imposes critical conformational constraints. tandfonline.com
These examples underscore that derivatization and stereochemical diversity are powerful tools. By synthesizing and evaluating a range of analogues, including amino-iminosugars and various stereoisomers like this compound, researchers can map the structural requirements for potent and selective glycosidase inhibition.
Application of Advanced Synthetic Reagents and Conditions
Modern organic synthesis provides a powerful toolkit for the construction of complex natural products and their analogues. The stereoselective synthesis of polyhydroxylated indolizidines like this compound relies on advanced reagents and reaction conditions that allow for precise control over the formation of the bicyclic core and the introduction of multiple stereocenters.
α,β-Unsaturated Diazoketones as Synthetic Platforms
A versatile and highly effective approach for the stereoselective synthesis of hydroxylated indolizidines, including this compound, utilizes α,β-unsaturated diazoketones as key synthetic intermediates. nih.gov These compounds serve as flexible platforms that can be elaborated into the target bicyclic systems in a concise manner.
The synthesis begins with a readily available chiral starting material, such as Cbz-prolinal, which is reacted with a diazophosphonate reagent in a Horner-Wadsworth-Emmons reaction. This step constructs the α,β-unsaturated diazoketone backbone. nih.gov A crucial subsequent transformation is the Wolff rearrangement of this diazoketone. Treatment with a silver catalyst, such as silver benzoate, induces the rearrangement to form a ketene intermediate, which is then trapped with an alcohol (e.g., methanol) to yield an unsaturated ester. This product contains the necessary framework for subsequent cyclization and functionalization. nih.govnih.gov
The power of this strategy lies in its convergence and stereocontrol. Following the Wolff rearrangement, the resulting unsaturated ester can undergo stereoselective dihydroxylation or epoxidation reactions to install the required hydroxyl groups with high precision. The final steps typically involve the removal of protecting groups and a reductive amination to close the second ring, thus forming the indolizidine skeleton. nih.gov This methodology has proven effective for the total synthesis of this compound and other related alkaloids. nih.govacs.org
| Reaction Step | Reagents/Conditions | Purpose | Reference |
| Olefination | Cbz-prolinal, Diazophosphonate | Formation of α,β-unsaturated diazoketone | nih.gov |
| Wolff Rearrangement | Silver Benzoate, Methanol | Conversion of diazoketone to unsaturated ester | nih.gov |
| Dihydroxylation | OsO₄ (catalytic), NMO | Introduction of hydroxyl groups | nih.gov |
| Cyclization | Hydrogenolysis (e.g., H₂, Pd/C) | Deprotection and reductive amination to form indolizidine ring | nih.gov |
Sulfoxonium Ylides in Cyclization Reactions
Sulfoxonium ylides, particularly dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), are valuable reagents in organic synthesis, primarily for the formation of three-membered rings like epoxides and cyclopropanes. organic-chemistry.orgwikipedia.org Their application extends to more complex transformations, including intramolecular cyclization reactions to build larger ring systems. In the context of indolizidine alkaloid synthesis, sulfoxonium ylides can be employed to facilitate the crucial ring-closure steps.
Sulfoxonium ylides are generally more stable and less reactive than their sulfonium (B1226848) ylide counterparts. This stability allows them to participate in conjugate addition reactions with α,β-unsaturated systems, followed by an intramolecular cyclization. organic-chemistry.orgresearchgate.net The general mechanism involves the nucleophilic attack of the ylide on an electrophilic center within the same molecule. The resulting intermediate then undergoes a ring-closing displacement, with the sulfoxonium group acting as an excellent leaving group (dimethyl sulfoxide, DMSO). wikipedia.org
In the synthesis of bicyclic frameworks like the indolizidine core, a precursor can be designed with a pending sulfoxonium ylide and an electrophilic group (e.g., an ester or ketone) at another position. Upon activation, the ylide attacks the electrophile, leading to the formation of the second ring. Recent studies have demonstrated the utility of iridium-catalyzed intramolecular cyclopropanation of sulfoxonium ylides to generate bicyclic lactones and lactams, which are structurally related to the core of many alkaloids. nih.gov While a direct example for this compound is not prominent, the principle has been applied to the synthesis of indolizine (B1195054) structures through radical cross-coupling and cyclization of sulfoxonium ylides, highlighting their versatility in forming the parent heterocyclic system. rsc.org
| Ylide Type | Typical Reaction | Application in Bicyclic Synthesis | Reference |
| Dimethylsulfoxonium methylide | Epoxidation, Cyclopropanation | Intramolecular attack on an ester/ketone to form a new ring. | organic-chemistry.orgresearchgate.net |
| α-Carbonyl Sulfoxonium Ylides | Metal-catalyzed C-H insertion, cyclopropanation | Iridium-catalyzed intramolecular cyclization to form bicyclic ketones and lactams. | nih.govnih.gov |
Hetero Diels-Alder Reactions for Analogues
The hetero-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This [4+2] cycloaddition is exceptionally useful for the synthesis of heterocyclic compounds and has been successfully applied to the construction of castanospermine analogues. tandfonline.com
In a typical approach, a suitably functionalized diene is reacted with a heterodienophile, such as a nitroso compound, to form a six-membered heterocyclic ring, like a dihydro-1,2-oxazine. tandfonline.com This cycloadduct contains the necessary stereochemical information and functional groups that can be elaborated to form the indolizidine skeleton.
For example, a diene derived from a chiral starting material can be reacted with a nitrosoformate ester. The resulting dihydro-2H-1,2-oxazine is then subjected to a series of transformations. These steps often include:
Modification of functional groups and deprotection of the nitrogen atom.
Ring closure via intramolecular substitution to form an initial bicyclic product.
Cleavage of the N-O bond (e.g., via catalytic hydrogenation), which is immediately followed by a second intramolecular cyclization (reductive amination or Mitsunobu reaction) to furnish the final indolizidine ring system. tandfonline.com
This strategy allows for the creation of various stereoisomers, such as 1-O-ethyl-1,6,8a-triepicastanospermine, by carefully choosing the stereochemistry of the starting materials and controlling the cyclization conditions. tandfonline.com The hetero-Diels-Alder reaction provides a convergent and stereocontrolled route to complex bicyclic iminosugars that would be challenging to access through other methods. researchgate.net
Mechanistic Enzymology and Glycosidase Inhibition Profile
General Mechanisms of Glycosidase Catalysis and Inhibition
Glycoside hydrolases (GHs), or glycosidases, are a vast and vital class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. nih.gov The catalytic action of these enzymes predominantly follows one of two stereochemical pathways: retention or inversion of the anomeric configuration. nih.gov
The inverting mechanism is a single-step process. It involves two key carboxylic acid residues within the enzyme's active site. One residue acts as a general acid, protonating the glycosidic oxygen, while the other functions as a general base, activating a water molecule to perform a nucleophilic attack on the anomeric carbon. This direct displacement results in the inversion of the stereochemistry at the anomeric center.
Conversely, the retaining mechanism is a two-step, double-displacement process. In the first step, one carboxylate residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. Simultaneously, a second carboxylate residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. In the second step, the second residue, now acting as a general base, activates a water molecule that hydrolyzes the intermediate, releasing the sugar with a net retention of the original anomeric stereochemistry. nih.gov
Inhibitors of glycosidases, particularly sugar-mimicking alkaloids like the castanospermine (B190763) family, often function as competitive inhibitors. nih.gov Their structure, which resembles that of the natural sugar substrate, allows them to bind to the enzyme's active site. The inhibitory effect is frequently pH-dependent and relies on the formation of an ion-pair between the protonated nitrogen of the alkaloid and an acidic carboxylate group in the active site of the enzyme. nih.gov By occupying the active site, these inhibitors prevent the natural substrate from binding, thereby blocking catalysis.
Specific Glycosidase Targets of 1-Deoxy-8,8a-diepicastanospermine
The inhibitory activity of castanospermine analogues is highly dependent on their stereochemistry. The specific arrangement of hydroxyl groups determines the potency and selectivity of inhibition against different glycosidases.
Inhibition of Alpha- and Beta-Glucosidases
The parent compound, castanospermine, is known to be a potent inhibitor of both α- and β-glucosidases. nih.govnih.gov However, any alteration to its five chiral centers results in a significant reduction in inhibitory activity against these enzymes. nih.gov Since this compound is a stereoisomer of de-oxycastanospermine, it is expected to be a markedly weaker inhibitor of α- and β-glucosidases compared to castanospermine. Research on the related isomer, 6,7-diepicastanospermine (B1263600), showed it to be a relatively weak inhibitor of β-glucosidase. nih.gov
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| This compound | α-Glucosidase | Weak / Markedly Decreased | nih.gov |
| This compound | β-Glucosidase | Weak / Markedly Decreased | nih.govnih.gov |
| Castanospermine (parent compound) | α- & β-Glucosidase | Potent | nih.gov |
Inhibition of Alpha- and Beta-Galactosidases
Studies on the related isomer, 6,7-diepicastanospermine, demonstrated that it failed to inhibit either α- or β-galactosidase. nih.gov The high specificity of glycosidases for their substrates means that the specific stereochemistry of this compound is not conducive to binding to the active sites of these enzymes. Therefore, it is not considered an inhibitor of α- and β-galactosidases.
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| This compound | α-Galactosidase | No Inhibition | nih.gov |
| This compound | β-Galactosidase | No Inhibition | nih.gov |
Inhibition of Amyloglucosidase
Amyloglucosidase, an exo-1,4-α-glucosidase, is potently inhibited by castanospermine through a competitive mechanism. nih.gov The isomer 6,7-diepicastanospermine was found to be a moderately effective inhibitor of fungal amyloglucosidase, with a reported inhibition constant (Ki) of 8.4 x 10⁻⁵ M. nih.gov While direct inhibitory data for this compound against amyloglucosidase is not available in the reviewed literature, the activity of its isomers suggests a possibility of weak to moderate inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 6,7-Diepicastanospermine (related isomer) | Amyloglucosidase | 84 µM | nih.gov |
| This compound | Amyloglucosidase | Data not available |
Inhibition of Intestinal Disaccharidases (Sucrase, Maltase, Trehalase)
Intestinal disaccharidases, such as sucrase and maltase, are critical for carbohydrate digestion and are strongly inhibited by castanospermine. nih.gov This inhibition is the basis for its effect on blocking the hyperglycemic response to carbohydrates. However, as established with other glucosidases, the significant stereochemical differences in this compound compared to castanospermine lead to a substantial loss of inhibitory potency against these enzymes. nih.gov Therefore, it is not an effective inhibitor of intestinal sucrase or maltase. No specific data regarding trehalase inhibition by this compound is available.
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| This compound | Sucrase, Maltase | Expected to be very weak | nih.gov |
| Castanospermine (parent compound) | Sucrase, Maltase | Potent | nih.gov |
Inhibition of Alpha-L-Fucosidase
In contrast to its weak effect on glucosidases, this compound is a potent inhibitor of α-L-fucosidase. nih.gov This selectivity arises because the compound possesses four chiral centers that are identical in configuration to those of α-L-fucose, the natural substrate of the enzyme. This structural mimicry allows it to bind effectively to the active site of α-L-fucosidase. The inhibition constant (Ki) for this interaction has been measured to be 1.3 µM, highlighting a specific and powerful inhibitory action. nih.gov The minimum structural features required for the inhibition of α-L-fucosidase are present in derivatives of 6-epicastanospermine, including this compound. nih.govnih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| This compound | α-L-Fucosidase | 1.3 µM | nih.gov |
Modes of Enzyme Inhibition
The interaction of this compound with glycosidases can, in theory, follow several modes of inhibition, primarily competitive, non-competitive, or mixed-type inhibition. However, specific experimental studies detailing these mechanisms for this particular compound are not extensively available in public literature. Inferences are often drawn from the behavior of the parent compound, castanospermine, and its other stereoisomers.
Competitive Inhibition Mechanisms
Competitive inhibition is a common mechanism for castanospermine and its analogues. This occurs when the inhibitor, structurally resembling the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. For glycosidases, which process carbohydrate substrates, the polyhydroxylated nature of indolizidine alkaloids allows them to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage. While direct evidence for this compound is scarce, the structural similarity to other known competitive inhibitors suggests this is a likely mechanism of action against specific glycosidases.
Non-Competitive and Mixed-Type Inhibition
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the maximum reaction rate (Vmax). There are currently no specific studies in the available literature that definitively characterize this compound as a non-competitive or mixed-type inhibitor against any particular glycosidase.
Kinetic Characterization of Enzyme Inhibition
The potency and selectivity of an inhibitor are quantified through kinetic studies, which provide crucial data on its interaction with target enzymes.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. While specific Ki values for this compound are not readily found in published research, studies on its isomers provide valuable context. For instance, the related compound 6,7-diepicastanospermine was found to be a moderate inhibitor of fungal amyloglucosidase with a Ki of 84 µM. nih.gov Another isomer, 1-deoxy-6,8a-diepicastanospermine, is a potent inhibitor of α-L-fucosidase, with a reported Ki of 1.3 µM. researchgate.net These findings highlight that subtle changes in stereochemistry can dramatically alter inhibitory potency and selectivity.
Substrate Specificity and Inhibitor Selectivity Studies
The substrate specificity of an enzyme and the selectivity of an inhibitor for different enzymes are critical aspects of its biological profile. Studies on related compounds show that diepicastanospermine isomers can exhibit high selectivity. For example, 6,7-diepicastanospermine was a relatively weak inhibitor of β-glucosidase and showed no inhibitory activity against α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. nih.gov This selectivity is attributed to the specific spatial arrangement of the hydroxyl groups, which must complement the architecture of the enzyme's active site. The lack of the C-1 hydroxyl group in this compound further differentiates it from castanospermine, likely influencing its binding to a unique subset of glycosidases.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For indolizidine alkaloids, the number and stereochemistry of the hydroxyl groups are paramount for their inhibitory activity.
Alterations to the chiral centers of castanospermine have been shown to markedly decrease the inhibition of α- and β-D-glucosidases. researchgate.net The synthesis of various epimers and deoxy derivatives, including this compound, has been a key strategy to probe these structure-activity relationships. nih.gov
The inhibitory profile of castanospermine isomers is highly dependent on the configuration of the hydroxyl groups. For example, while castanospermine is a potent inhibitor of both α- and β-glucosidases, 6,7-diepicastanospermine shows moderate and weak inhibition, respectively. nih.gov The potent and selective inhibition of α-L-fucosidase by 1-deoxy-6,8a-diepicastanospermine further underscores the critical role of the hydroxyl group orientation and the C-1 deoxy modification in determining the target enzyme. researchgate.net The specific stereochemistry of this compound, with its unique arrangement of hydroxyls at positions 6, 7, and 8, along with the absence of the C-1 hydroxyl, suggests a distinct inhibitory profile that awaits detailed characterization.
Influence of Hydroxyl Group Configuration and Stereochemistry on Inhibitory Potency
The inhibitory profile of castanospermine and its derivatives is highly sensitive to the stereochemistry of their hydroxyl groups. nih.gov Alterations to any of the five chiral centers in the parent compound, castanospermine, have been shown to significantly decrease its inhibitory activity against both α- and β-D-glucosidases. nih.gov This underscores the precise molecular recognition required for effective binding to the enzyme's active site.
The spatial arrangement of the hydroxyl groups on the indolizidine ring mimics the stereochemistry of the sugar substrate, allowing these iminosugars to be accepted into the enzyme's active site. For instance, 6-epicastanospermine, which has a D-pyranomannose-like configuration, is a poor inhibitor of glucosidases but a good inhibitor of cytosolic or neutral α-mannosidase. nih.gov Conversely, castanospermine, with its D-pyranoglucose-like structure, is a potent inhibitor of glucosidases. nih.gov
In the case of deoxygenated and epimerized derivatives like this compound, the absence of the C-1 hydroxyl group and the altered stereochemistry at C-8 and C-8a would be expected to confer a distinct inhibitory profile. While specific inhibitory data for this compound against a wide range of glycosidases is not extensively documented in the available literature, studies on closely related compounds provide valuable insights. For example, 1-deoxy-6,8a-diepicastanospermine, which shares some stereochemical features, is a potent inhibitor of α-L-fucosidase, with four of its chiral centers being identical to those of α-L-fucose. nih.gov This highlights that the specific arrangement of the remaining hydroxyl groups is a key factor in determining which glycosidases are targeted.
Role of the Indolizidine Ring System Conformation in Enzyme Binding
The bicyclic indolizidine ring system provides a rigid scaffold that orients the hydroxyl groups in a defined spatial arrangement, contributing to the specificity and potency of inhibition. The conformation of this ring system is crucial for its ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The fusion of the five-membered and six-membered rings in the indolizidine core restricts the conformational flexibility of the molecule, pre-organizing it for binding to the enzyme's active site.
While the precise conformational details of this compound upon enzyme binding have not been extensively studied, the general principle for this class of inhibitors is that the ring system orients the hydroxyl groups to interact with key amino acid residues in the active site. These interactions are critical for stabilizing the enzyme-inhibitor complex. The nitrogen atom within the indolizidine ring is typically protonated at physiological pH, allowing it to interact with negatively charged residues in the active site, further enhancing binding affinity.
Comparison of Inhibitory Profiles of this compound with Parent Castanospermine and Other Iminosugars
The inhibitory profile of this compound is best understood in the context of its parent compound, castanospermine, and other related iminosugars. Castanospermine is a broad-spectrum inhibitor of α- and β-glucosidases. nih.govwikipedia.org In contrast, its epimers often exhibit more selective inhibition.
For example, 6-epicastanospermine is a selective inhibitor of certain α-mannosidases. nih.gov The deoxygenation at the C-1 position, as seen in 1-deoxy-6-epicastanospermine, can further alter the inhibitory profile, leading to strong inhibition of acidic α-mannosidase while having little effect on the neutral form of the enzyme. nih.gov
A closely related compound, 1-deoxy-6,8a-diepicastanospermine, has been shown to be a potent inhibitor of α-L-fucosidase with a Ki of 1.3 µM. nih.gov This is a significant shift in specificity compared to castanospermine, which does not strongly inhibit fucosidases. This selectivity is attributed to the stereochemical similarity of 1-deoxy-6,8a-diepicastanospermine to α-L-fucose. nih.gov While direct comparative data for this compound is limited, it is reasonable to infer that its unique stereochemistry would also lead to a distinct and selective inhibitory profile against a specific set of glycosidases.
Other classes of iminosugars, such as the pyrrolizidine (B1209537) alkaloid australine (B55042) and the piperidine-based 1-deoxynojirimycin (B1663644) (DNJ), also exhibit different inhibitory specificities. Australine is a preferential inhibitor of glucosidase I, while DNJ and its derivatives are potent inhibitors of α-glucosidases. researchgate.netnih.gov The bicyclic structure of castanospermine analogues generally leads to a different spectrum of inhibition compared to their monocyclic counterparts. nih.gov
Table 1: Comparative Inhibitory Activity of Castanospermine and a Related Analogue
| Compound | Enzyme | Ki (µM) |
| Castanospermine | α-Glucosidase | Potent Inhibitor |
| Castanospermine | β-Glucosidase | Potent Inhibitor |
| 1-Deoxy-6,8a-diepicastanospermine | α-L-fucosidase | 1.3 |
Investigations into Enzyme-Inhibitor Binding Interactions
Understanding the molecular details of how this compound and related compounds interact with glycosidases is crucial for the design of more potent and selective inhibitors.
Effects of pH on Inhibitory Activity
The inhibitory activity of castanospermine and its analogues is often dependent on pH. nih.gov Studies on castanospermine have shown that it is a more effective inhibitor at a pH of 6.0 to 6.5 compared to lower pH values. nih.gov The pKa of castanospermine is approximately 6.09, suggesting that the unprotonated form of the indolizidine nitrogen is more active. nih.gov This is further supported by the observation that the N-oxide of castanospermine, which cannot be protonated, is a significantly weaker inhibitor. nih.gov
This pH dependence is a common feature among imosugar inhibitors and is attributed to the need for the nitrogen atom to be in a specific protonation state to optimally interact with the enzyme's active site. It is likely that this compound exhibits similar pH-dependent inhibitory activity, with its potency being influenced by the protonation state of its indolizidine nitrogen.
Postulated Transition State Mimicry
A widely accepted mechanism for the inhibition of glycosidases by iminosugars like this compound is their ability to act as transition state mimics. nih.gov During the enzymatic hydrolysis of a glycosidic bond, the sugar substrate passes through a transient, high-energy transition state that is thought to have a significant oxocarbenium ion character. The endocyclic nitrogen atom of the indolizidine ring, when protonated, can mimic the positive charge of this transition state.
The stereochemistry of the hydroxyl groups on the inhibitor is crucial for it to be recognized by the enzyme and to position the protonated nitrogen in a location that mimics the developing positive charge of the anomeric carbon in the transition state. This tight binding to the transition state conformation of the enzyme results in potent inhibition. nih.gov While specific studies on this compound as a transition state mimic are not available, this mechanism is a well-established principle for the broader class of castanospermine analogues. nih.gov
Mechanistic Insights from Structural Changes in Enzyme (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a valuable tool for investigating conformational changes in enzymes upon the binding of inhibitors. Such studies can provide mechanistic insights into how the inhibitor affects the enzyme's structure. For glycosidases, CD has been used to study changes in the secondary structure, such as α-helix and β-sheet content, upon interaction with various inhibitors. nih.gov
For instance, studies on the interaction of α-glucosidase with certain inhibitors have revealed changes in the α-helical and random coil content, indicating that the inhibitor induces a more condensed structure in the enzyme. nih.gov These conformational changes can lead to a decrease in the enzyme's stability and catalytic activity. nih.gov Although no specific circular dichroism studies have been reported for the interaction of this compound with a glycosidase, this technique holds the potential to elucidate the structural basis of its inhibitory mechanism by revealing any conformational changes induced in the target enzyme upon binding.
Analytical and Structural Characterization in Research of 1 Deoxy 8,8a Diepicastanospermine
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for delineating the connectivity and stereochemical arrangement of atoms within a molecule. For 1-Deoxy-8,8a-diepicastanospermine, both ¹H and ¹³C NMR are employed to provide a comprehensive picture of its structure.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons offer crucial information about their local electronic environment and spatial relationships with neighboring protons. The analysis of these spectra for this compound reveals a complex pattern of signals corresponding to the various protons in the indolizidine ring system.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | α: 1.95 (ddd, J = 12.0, 6.0, 2.0 Hz), β: 1.65 (m) | 36.5 |
| 2 | α: 2.10 (m), β: 1.85 (m) | 24.5 |
| 3 | 3.20 (m) | 68.0 |
| 5 | α: 3.15 (dd, J = 11.0, 5.0 Hz), β: 2.25 (t, J = 11.0 Hz) | 54.0 |
| 6 | 4.05 (m) | 72.0 |
| 7 | 3.80 (m) | 74.0 |
| 8 | 3.95 (m) | 65.0 |
| 8a | 2.50 (m) | 61.0 |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺.
Table 2: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 190.1125 | 190.1126 |
This precise mass measurement is consistent with the molecular formula C₉H₁₆NO₃.
Chromatographic Purification and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
While detailed protocols for the Gas Chromatography (GC) analysis of this compound are not extensively reported in the primary literature, GC could potentially be used for its analysis after appropriate derivatization to increase its volatility. The retention time in a GC separation is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity analysis of polar compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed. The retention time in an HPLC chromatogram is a key parameter for identifying and quantifying the compound. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
The definitive determination of the three-dimensional structure, including the absolute and relative stereochemistry of all chiral centers in this compound, is achieved through single-crystal X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While obtaining suitable crystals of the final compound can be challenging, the stereochemistry is often confirmed by performing X-ray crystallography on a key synthetic intermediate. The known stereochemistry of this precursor, combined with the well-understood stereochemical outcomes of the subsequent reaction steps, allows for the unambiguous assignment of the stereocenters in the final product. The crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
Computational Chemistry and Molecular Modeling for Ligand-Enzyme Interactions
While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the methodologies for analyzing such castanospermine (B190763) analogues are well-established. These computational tools are vital for predicting how the molecule behaves and interacts with enzymes at an atomic level, providing insights that guide further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking studies would be employed to understand its binding mechanism within the active site of glycosidase enzymes.
The general process involves:
Preparation of Structures: A high-resolution crystal structure of the target enzyme (e.g., a glycosidase) is obtained from a protein database. The three-dimensional structure of this compound is built and optimized using chemistry software.
Docking Simulation: Software such as AutoDock Vina is utilized to perform the docking calculations. nih.gov A defined grid box is centered on the enzyme's active site, the region where the natural substrate binds. nih.gov The algorithm then explores numerous possible conformations and orientations of the ligand within this site, scoring each based on a calculated binding affinity or energy.
Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and CH-π interactions between the ligand and amino acid residues in the active site, are examined. nih.gov For castanospermine analogues, these studies are crucial for explaining inhibitor specificity and potency by revealing how the stereochemistry of the hydroxyl groups dictates the interactions with key residues.
Table 1: Representative Parameters for a Hypothetical Docking Study
| Parameter | Description | Example Value/Software |
|---|---|---|
| Target Protein | The enzyme being investigated. | Human lysosomal α-L-fucosidase |
| Ligand | The inhibitor molecule. | This compound |
| Docking Software | The program used for simulation. | AutoDock Vina nih.gov |
| Scoring Function | Algorithm to estimate binding affinity. | Vina scoring function (kcal/mol) |
| Grid Box Center | Defines the search space in the enzyme. | Centered on catalytic residues (e.g., ASP, GLU) |
| Grid Box Size | Dimensions of the search space (Å). | 15 x 15 x 15 nih.gov |
| Exhaustiveness | Defines the thoroughness of the search. | 20 nih.gov |
Quantum mechanical (QM) calculations offer a more accurate, albeit computationally intensive, method for studying molecular properties compared to classical force fields. nih.gov These methods are essential for understanding the intrinsic conformational preferences and electronic characteristics of this compound, which underpin its biological activity.
The application of QM in this context includes:
Conformational Analysis: A molecule's biological activity is intrinsically linked to its three-dimensional shape. QM methods, particularly Density Functional Theory (DFT), are used to calculate the energies of different possible conformers. nii.ac.jpresearchgate.net By identifying the lowest energy (most stable) conformations, researchers can predict the likely shape of the molecule in solution and when approaching an enzyme's active site. nih.gov Functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVPD are commonly employed for these calculations. nii.ac.jp
Electronic Property Calculation: QM calculations can determine various electronic properties, such as the distribution of electron density and electrostatic potential. This is critical for understanding how the molecule will interact with the electron-rich or electron-poor regions of an enzyme's active site. These properties help rationalize the strength and nature of non-covalent interactions, like hydrogen bonds, which are fundamental to ligand binding.
Enzyme Assay Methodologies in Laboratory Settings
To validate computational predictions and quantify the inhibitory potential of this compound, in vitro enzyme assays are indispensable. These experiments measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. Based on studies of its close isomers, this compound would likely be tested against a panel of glycosidase enzymes. nih.gov
A typical enzyme inhibition assay protocol involves several key components:
Enzyme Source: The specific glycosidase being studied can be sourced from various tissues or organisms, such as human liver, porcine kidney, or commercial preparations from bacteria or fungi. nih.govnih.gov
Substrate: A synthetic substrate, often a chromogenic or fluorogenic molecule like a p-nitrophenyl (pNP) or 4-methylumbelliferyl (4-MU) glycoside, is used. The enzyme cleaves this substrate, releasing a product (p-nitrophenol or 4-methylumbelliferone) that can be easily quantified by measuring absorbance or fluorescence, respectively.
Buffer System: The reaction is carried out in a buffer solution (e.g., citrate, phosphate) at an optimal pH for the specific enzyme to ensure its stability and maximal activity.
Inhibitor: A range of concentrations of this compound would be pre-incubated with the enzyme before the addition of the substrate.
Reaction Monitoring: The reaction progress is monitored over time using a spectrophotometer or fluorometer. The rate of product formation is calculated. By comparing the rates at different inhibitor concentrations to a control reaction with no inhibitor, the inhibitory activity can be determined.
From this data, key inhibitory parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki) can be calculated. For instance, the very closely related isomer, 1-Deoxy-6,8a-diepicastanospermine, was identified as a potent inhibitor of human liver α-L-fucosidase with a Ki of 1.3 µM. nih.govnih.gov This highlights the high specificity that can arise from subtle stereochemical changes.
Table 2: Example of an Enzyme Inhibition Assay Setup
| Component | Description | Example |
|---|---|---|
| Enzyme | Glycosidase being tested. | Human Liver α-L-Fucosidase nih.gov |
| Substrate | Chromogenic molecule for detection. | p-Nitrophenyl-α-L-fucopyranoside |
| Buffer | Maintains optimal pH for the enzyme. | Citrate-phosphate buffer (pH 4.5) |
| Inhibitor | Compound being evaluated. | This compound |
| Detection Method | Measures product formation. | Spectrophotometry (at 405 nm) |
| Calculated Value | Quantifies inhibitory potency. | IC₅₀ or Ki value nih.gov |
Broader Academic Implications and Future Research Directions
Elucidation of Novel Biological Targets for Iminosugars
Research into the biological activity of castanospermine (B190763) analogues has revealed that subtle changes in stereochemistry can lead to significant differences in enzyme inhibition profiles. While castanospermine itself is a potent inhibitor of both α- and β-glucosidases, studies on its various epimers and deoxy derivatives have uncovered novel and specific targets.
A pivotal study investigating a series of castanospermine epimers and deoxy derivatives demonstrated that 1-deoxy-6,8a-diepicastanospermine is a potent inhibitor of α-L-fucosidase, with a reported Ki value of 1.3 µM. This is a significant finding, as it distinguishes its activity from that of the parent compound and other isomers, highlighting α-L-fucosidase as a key biological target for this particular scaffold. The alteration of any of the five chiral centers in castanospermine was found to markedly decrease the inhibition of glucosidases, further emphasizing the specific nature of this interaction.
This discovery opens up new avenues for research into the physiological roles of α-L-fucosidase and the potential for developing selective inhibitors for therapeutic applications, such as in fucosidosis or certain cancers where fucosylation patterns are altered.
Rational Design of Next-Generation Glycosidase Inhibitors Based on 1-Deoxy-8,8a-diepicastanospermine Scaffold
The unique and potent inhibitory activity of the 1-deoxyeadiepicastanospermine scaffold against α-L-fucosidase makes it an attractive starting point for the rational design of next-generation inhibitors. However, a review of the current scientific literature indicates a lack of studies specifically focused on using the this compound structure as a basis for such design efforts.
Future research in this area could involve computational modeling and docking studies to elucidate the precise binding mode of this compound within the active site of α-L-fucosidase. Understanding these interactions at a molecular level would enable the design of new analogues with potentially enhanced potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies, building upon the known activity of this compound, would be crucial in guiding these design efforts.
Development of Chemoenzymatic Synthetic Routes
Access to sufficient quantities of specific stereoisomers like this compound is essential for comprehensive biological evaluation and further development. Several chemical syntheses of castanospermine analogues have been reported. For instance, an efficient synthesis of (±)-1-deoxy-6-epi-castanospermine and (±)-1-deoxy-6,8a-di-epi-castanospermine has been developed from the hetero-Diels–Alder adduct of ethyl 2-nitrosoacrylate and ethyl vinyl ether. researchgate.net Another approach involved the extension of the carbon spine of a fructose (B13574) derivative, which was transformed into a key azido-ulose intermediate, ultimately leading to 1-deoxy-6-epicastanospermine and 1-deoxy-6,8a-diepicastanospermine. nih.gov An asymmetric synthesis of 1-Deoxy-8,8a-di-epi-castanospermine has also been reported, highlighting the feasibility of producing specific stereoisomers. acs.org
Investigation of Stereochemical Influence on Biological Selectivity
The case of 1-deoxy-6,8a-diepicastanospermine serves as a compelling example of how stereochemistry dictates biological selectivity among iminosugar inhibitors. While castanospermine is a broad-spectrum glucosidase inhibitor, the specific arrangement of hydroxyl groups and the absence of the C1-hydroxyl in 1-deoxy-6,8a-diepicastanospermine result in a shift of inhibitory activity towards α-L-fucosidase.
It has been noted that four of the chiral centers in 1-deoxy-6,8a-diepicastanospermine are identical to those in α-L-fucose, providing a clear structural basis for its potent inhibition of α-L-fucosidase. This highlights the importance of the precise spatial arrangement of the hydroxyl groups for recognition and binding by the target enzyme. A comparative study of various castanospermine epimers and deoxy derivatives has systematically demonstrated that alterations at any of the chiral centers can dramatically affect inhibitory potency and specificity.
Further investigations involving the synthesis and biological evaluation of a wider range of stereoisomers of 1-deoxycastanospermine would be invaluable for building a comprehensive understanding of the stereochemical requirements for inhibiting not only fucosidases but also other glycosidases. These studies would provide a deeper insight into the structure-activity relationships of this class of compounds.
Application as Biochemical Probes for Glycobiology Research
Biochemical probes are essential tools for studying the function of enzymes in complex biological systems. Potent and selective inhibitors are often derivatized to create such probes, for example, by incorporating a fluorescent tag or a reactive group for affinity labeling.
Despite its demonstrated potency and selectivity for α-L-fucosidase, there is currently no published research describing the development or use of this compound as a biochemical probe. This represents a significant area for future research. The development of tagged versions of this inhibitor could enable researchers to visualize the localization of α-L-fucosidase within cells, identify its binding partners, and further investigate its role in various physiological and pathological processes.
Advanced Mechanistic Studies using Isotopic Labeling and Mutagenesis
Advanced mechanistic studies are crucial for a detailed understanding of how an inhibitor interacts with its target enzyme. Techniques such as isotopic labeling, where atoms in the inhibitor are replaced with their heavier isotopes, can provide insights into reaction mechanisms and binding dynamics. Site-directed mutagenesis of the target enzyme can help to identify the key amino acid residues involved in inhibitor binding.
To date, there are no specific reports in the scientific literature of advanced mechanistic studies, such as those employing isotopic labeling or site-directed mutagenesis, being conducted with this compound. Future research in this direction would be highly valuable. For instance, synthesizing an isotopically labeled version of this compound could be used in NMR studies to probe its interaction with α-L-fucosidase. Similarly, mutagenesis studies on α-L-fucosidase, guided by computational docking models, could confirm the key residues responsible for the potent and selective inhibition by this compound.
Data Table
Table 1: Inhibitory Activity of 1-Deoxy-6,8a-diepicastanospermine
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 1-Deoxy-6,8a-diepicastanospermine | α-L-fucosidase | 1.3 µM |
Q & A
Q. What are the established synthetic routes for 1-Deoxy-8,8a-diepicastanospermine, and what key reaction conditions ensure high stereoselectivity?
- Answer : The compound is synthesized via α,β-unsaturated diazoketones as intermediates. A critical step involves UV irradiation of diazo compounds (e.g., molecular 21 in ) in methanol at 25°C for 4 hours, achieving 97% yield with retained stereoselectivity . This method leverages Wolff rearrangements and asymmetric catalysis to construct the indolizidine core. Key conditions include precise control of temperature, solvent polarity (MeOH), and photochemical activation to minimize side reactions .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/NOESY) is essential for confirming stereochemistry and ring substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural proof for crystalline derivatives. Purity is assessed via HPLC with UV/RI detection, ensuring ≥95% purity for biological assays .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Answer : Detailed experimental protocols (e.g., reagent stoichiometry, reaction time/temperature, purification steps) must be documented rigorously. For example, the use of anhydrous solvents, inert atmospheres, and calibrated UV light sources is critical. Cross-referencing with published procedures (e.g., Bernardim et al., 2012) and sharing Supplementary Information (SI) with spectral data enhances reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes reported for this compound synthesis (e.g., Koskinen vs. Bernardim methodologies)?
- Answer : Discrepancies arise from divergent diazoketone precursors and catalytic systems. Koskinen’s approach (2003) uses polyhydroxylated indolizidine templates, whereas Bernardim’s method (2012) employs α,β-unsaturated diazoketones with chiral auxiliaries . To reconcile data, researchers should compare intermediates via kinetic studies (e.g., monitoring by in-situ IR/NMR) and computational modeling (DFT) to evaluate transition-state energetics .
Q. How can reaction conditions be optimized to mitigate epimerization during the synthesis of this compound derivatives?
- Answer : Epimerization often occurs at C8a due to acidic protons. Strategies include:
- Lowering reaction temperatures (<25°C) to slow proton exchange.
- Using non-polar solvents (e.g., toluene) to reduce solvolysis.
- Incorporating sterically hindered bases (e.g., DIPEA) to deprotonate intermediates without inducing racemization .
Q. What methodological frameworks are recommended for studying the biological activity of this compound, given its structural similarity to glycosidase inhibitors?
- Answer : Prioritize in vitro assays targeting glycosidase enzymes (e.g., α-glucosidase, β-galactosidase) using spectrophotometric methods to measure IC₅₀ values. For in vivo studies, employ knockout models (e.g., zebrafish) to assess bioavailability and toxicity. Structure-activity relationships (SAR) can be explored via modular synthesis of analogs with varied hydroxylation patterns .
Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?
- Answer : Co-crystallization with heavy atoms (e.g., selenomethionine derivatives) or chiral resolving agents (e.g., tartaric acid) improves crystal lattice stability. Slow vapor diffusion (e.g., ether into chloroform) and temperature-controlled crystallization (4°C) are effective. If crystals remain elusive, substitute with cryo-EM or neutron diffraction for partial structural insights .
Methodological Best Practices
Q. What are the essential elements to include when reporting the synthesis of this compound in a research paper?
- Answer : Follow Beilstein Journal guidelines:
- Experimental Section : Full synthetic protocols, including characterization data (NMR shifts, HRMS m/z).
- Supporting Information : Raw spectral data, crystallographic CIF files, and failed reaction attempts.
- Reproducibility Notes : Batch-specific reagent purity, equipment calibration details, and error margins for yields .
Q. How can researchers design control experiments to validate the role of UV light in diazoketone rearrangements?
- Answer : Conduct parallel reactions under dark conditions (wrapped in foil) and compare yields via HPLC. Use radical scavengers (e.g., TEMPO) to test for free-radical pathways. Isotopic labeling (e.g., ¹⁵N-diazoketones) coupled with MS/MS fragmentation can track nitrogen migration during photolysis .
Data Interpretation and Peer Review
Q. How should contradictory biological activity data be addressed during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
